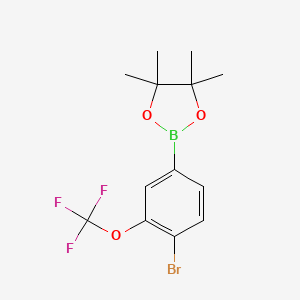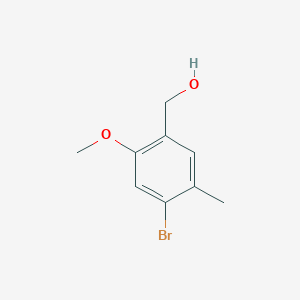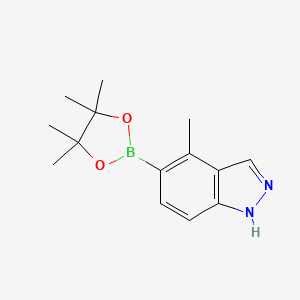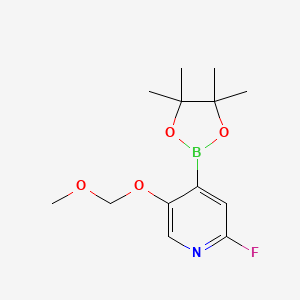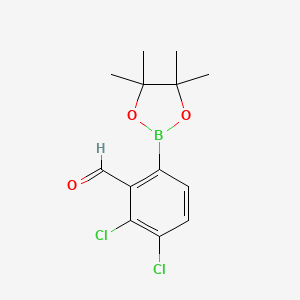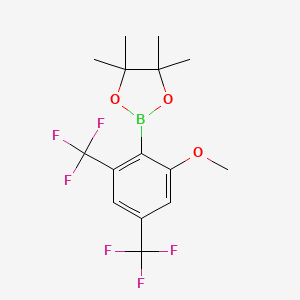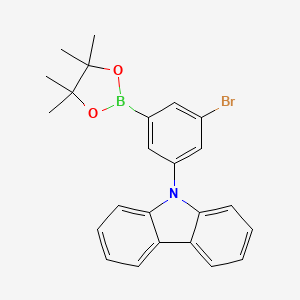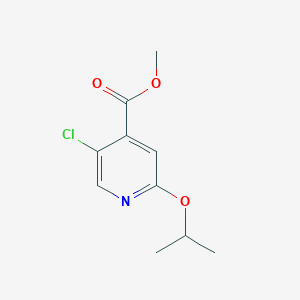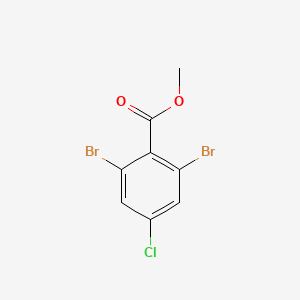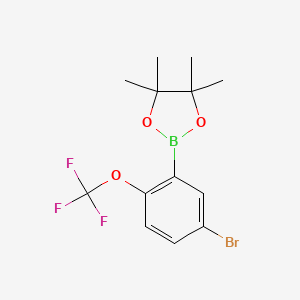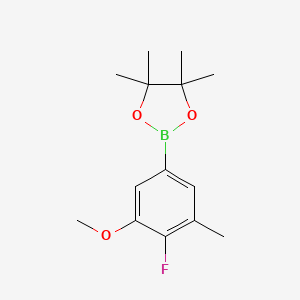
4-Fluoro-3-methoxy-5-methylphenylboronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Fluoro-3-methoxy-5-methylphenylboronic acid pinacol ester” is a chemical compound with the CAS Number: 2121514-30-3 . It has a molecular weight of 266.12 and its IUPAC name is 2-(4-fluoro-3-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . It is a solid at room temperature .
Synthesis Analysis
Pinacol boronic esters, such as this compound, are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20BFO3/c1-9-7-10(8-11(17-6)12(9)16)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters, including this compound, can be paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This is a valuable but previously unknown transformation .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature of 2-8°C .科学的研究の応用
Suzuki–Miyaura Coupling
This compound is used as a reagent in the Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Preparation of Lipophilic-Tailed Monocationic Inhibitors
The compound is used in the preparation of lipophilic-tailed monocationic inhibitors . These inhibitors are often used in the study of various biological processes and can be tailored to inhibit specific enzymes or pathways.
Stereoselective Desymmetrizing Rhodium-Catalyzed Allylic Arylation
It is used in stereoselective desymmetrizing rhodium-catalyzed allylic arylation . This process is important in the field of synthetic chemistry for the creation of complex molecules with high stereochemical control.
Solvent-Free Catalytic C-H Functionalization Reactions
The compound is used in solvent-free catalytic C-H functionalization reactions . This is a type of reaction that involves the conversion of a C-H bond into a C-C, C-N, C-O, or C-X bond in the absence of a solvent.
Homocoupling Reactions
It is used in homocoupling reactions . Homocoupling is a type of chemical reaction where two identical organic substrates are joined together. This is a key reaction in the synthesis of biaryls, which are important structural units in pharmaceuticals and organic materials.
Suzuki-Miyaura Cross-Coupling and Heck Reactions Under Air
The compound is used in Suzuki-Miyaura cross-coupling and Heck reactions under air . These are two powerful tools for the formation of carbon-carbon bonds, widely used in organic synthesis for the construction of complex organic molecules.
Protodeboronation in Total Synthesis
The compound is used in the protodeboronation process, which has been applied in the formal total synthesis of δ-®-coniceine and indolizidine 209B . Protodeboronation is a reaction that involves the removal of a boron group from an organoboron compound.
作用機序
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound, being a boronic ester, is involved in various chemical transformations where the valuable boron moiety remains in the product . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling, a type of palladium-catalyzed cross coupling . This reaction is used to form carbon-carbon bonds between two different partners: an organoboron compound (like our compound) and an organic halide .
Pharmacokinetics
It’s important to note that the stability of boronic esters like this compound can pose challenges in terms of their removal at the end of a sequence if required .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules . This makes it a valuable tool in the field of organic synthesis .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH . For instance, the rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH . Therefore, these factors must be taken into account when considering these boronic pinacol esters for pharmacological purposes .
Safety and Hazards
This compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . The safety information includes the following precautionary statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
特性
IUPAC Name |
2-(4-fluoro-3-methoxy-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BFO3/c1-9-7-10(8-11(17-6)12(9)16)15-18-13(2,3)14(4,5)19-15/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFZKFJRGCFNNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OC)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-methoxy-5-methylphenylboronic acid pinacol ester | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

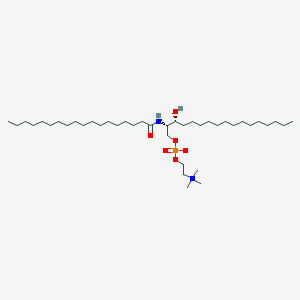
![Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester](/img/structure/B6301193.png)

